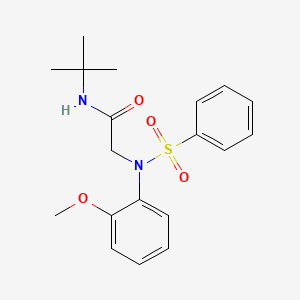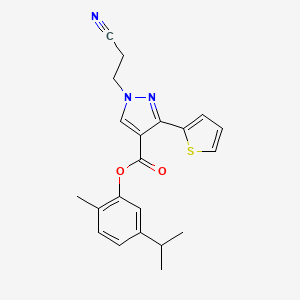
1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride, commonly known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
作用機序
The mechanism of action of DPP is not fully understood, but it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. DPP has been shown to increase the levels of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DPP has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of stress hormones, such as cortisol, and increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). These effects may contribute to its potential therapeutic benefits in depression and anxiety disorders.
実験室実験の利点と制限
One of the advantages of using DPP in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, DPP has been shown to have low toxicity in preclinical studies, making it a safer option for research purposes. However, one limitation of using DPP in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on DPP. One area of interest is in the development of new drugs based on the structure of DPP for the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its potential therapeutic benefits in other medical conditions. Finally, more research is needed to explore the safety and efficacy of DPP in clinical trials.
In conclusion, DPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been studied extensively, and it has shown promise in the treatment of depression and anxiety disorders. While there are some limitations to using DPP in laboratory experiments, its relatively simple synthesis method and low toxicity make it a promising candidate for further research.
合成法
The synthesis of DPP involves the reaction of benzhydryl chloride with phenylacetyl piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the pure form of DPP. This method has been widely used in the laboratory to produce DPP for research purposes.
科学的研究の応用
DPP has been studied extensively for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. DPP has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.ClH/c28-24(20-21-10-4-1-5-11-21)26-16-18-27(19-17-26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-15,25H,16-20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCHNYUFBMYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)






![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
